N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a structurally complex molecule featuring a fused thienopyrazol ring system substituted with a 4-fluorophenyl group and an adamantane-1-carboxamide moiety. The adamantane group is a hallmark of high lipophilicity and metabolic stability, commonly employed in medicinal chemistry to enhance bioavailability and membrane permeability .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c23-16-1-3-17(4-2-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOCEUAIRZIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group and the adamantane carboxamide moiety. Common reagents and conditions include:
Thieno[3,4-c]pyrazole synthesis: Cyclization reactions involving thiophene derivatives and hydrazine.
Fluorophenyl group introduction: Electrophilic aromatic substitution using fluorobenzene derivatives.
Adamantane carboxamide formation: Amide coupling reactions using adamantane carboxylic acid and amine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Chemical Reactivity
The compound participates in reactions characteristic of amides and heterocycles:
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Amide hydrolysis : Potential cleavage under acidic/basic conditions to yield carboxylic acids or amines.
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Substitution reactions : Fluorine in the 4-fluorophenyl group may undergo nucleophilic aromatic substitution under high temperatures or catalytic conditions .
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Hydrogen bonding : Amide groups interact with biological targets via H-bonds, relevant to enzyme inhibition.
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Amide hydrolysis | Acidic/basic catalysis | HCl, NaOH, reflux |
| Fluorine substitution | Nucleophilic aromatic substitution | High temp, catalysts (e.g., Cu) |
| Hydrogen bonding | Non-covalent interaction | Biological buffers (e.g., PBS) |
Structural and Physicochemical Data
While exact data for this compound is unavailable, analogous compounds provide insights:
| Property | Value Range | Source |
|---|---|---|
| Molecular Formula | C24H29N3O2S (similar derivatives) | |
| Molecular Weight | ~423 g/mol (adamantane derivatives) | |
| Solubility | Low aqueous solubility (common for adamantane derivatives) | |
| Thermal Stability | High (adamantane’s diamondoid structure) |
Biological Activity and Mechanism
Thieno[3,4-c]pyrazole derivatives often exhibit:
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Enzyme inhibition : Potential interaction with kinases or proteases via hydrophobic pockets.
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Antimicrobial activity : Sulfur-containing heterocycles may disrupt microbial membranes.
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Anticancer properties : Adamantane’s lipophilicity enhances cellular permeability.
| Activity | Target | Mechanism |
|---|---|---|
| Enzyme inhibition | Kinases (e.g., CDKs) | Hydrophobic interactions, H-bonds |
| Antimicrobial | Bacterial membranes | Membrane disruption via S atoms |
| Anticancer | Apoptosis pathways | Modulation of lipid bilayers |
Characterization Methods
Key analytical techniques include:
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NMR spectroscopy : Confirms amide and aromatic proton environments.
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Mass spectrometry : Validates molecular weight and purity.
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Thermogravimetric analysis (TGA) : Assesses thermal stability.
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 8.5–9.5 ppm (aromatic protons) |
| HRMS | Molecular weight verification | M+ = 423.58 (simulated) |
| TGA | Decomposition temperature | >300°C (adamantane’s stability) |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can also function as a ligand in coordination chemistry, potentially forming complexes with metal ions which can be useful in catalysis or material science.
Biological Research
The compound's unique structure allows it to function as a probe in biological studies. It may be utilized to investigate enzyme interactions or as a potential therapeutic agent due to its structural features that suggest possible biological activity.
Medicinal Chemistry
In medicinal chemistry, N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is being explored for its pharmacological properties. Potential applications include:
- Anti-inflammatory Activity : The thieno[3,4-c]pyrazole structure may inhibit cyclooxygenase enzymes (COX), reducing prostaglandin synthesis and thereby alleviating inflammation.
- Antiviral Properties : The adamantane core is known for its antiviral capabilities, particularly against influenza viruses.
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer effects by modulating key signaling pathways involved in tumor growth.
Industrial Applications
In industrial settings, this compound may be explored for the development of new materials such as polymers or coatings. Its stability and functional groups make it suitable for various applications where durability and performance are critical.
Research has highlighted the biological activities of this compound through various experimental models:
- Inhibition of COX Enzymes : Studies indicated that the compound effectively inhibits COX enzymes in vitro, leading to reduced levels of inflammatory mediators.
- Antioxidant Activity : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects in cellular models.
- Anticancer Mechanisms : In vitro assays showed that the compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Summary of Findings
Mechanism of Action
The mechanism of action of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., decane in Ig) correlate with higher melting points and reduced solubility, likely due to increased hydrophobicity .
- The target compound’s thienopyrazol core and fluorophenyl substituent may further elevate melting points and reduce aqueous solubility compared to triazole-thiones.
Computational and Analytical Tools
- Crystallography : Programs like SHELXL () are widely used for small-molecule refinement, which could resolve the target compound’s crystal structure .
Biological Activity
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thieno[3,4-c]pyrazole moiety : Associated with various biological activities including anti-inflammatory and analgesic effects.
- Adamantane core : Known for its antiviral properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole structure is known to inhibit certain enzymes and receptors involved in inflammatory pathways.
Potential Mechanisms Include:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Modulation : Interaction with cannabinoid receptors or other G-protein coupled receptors (GPCRs) may mediate analgesic effects.
- Antioxidant Activity : The compound might exhibit scavenging properties against reactive oxygen species (ROS), contributing to its protective effects in cellular models.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Analgesic Activity Study :
- Anti-inflammatory Effects :
- Antioxidant Capacity Assessment :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the thieno[3,4-c]pyrazole core in this compound?
- The thieno[3,4-c]pyrazole moiety can be synthesized via palladium-catalyzed coupling reactions or cyclization of nitroarenes with formic acid derivatives as CO surrogates . Multi-step protocols involving condensation of aryl boronic acids with halogenated pyrazole precursors (e.g., ethyl 4-bromo-1-substituted pyrazole-5-carboxylate) in degassed DMF/water mixtures, catalyzed by Pd(PPh₃)₄ and K₃PO₄, are commonly employed . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and strict control of reaction temperature to avoid side products.
Q. How is the adamantane-1-carboxamide group introduced into the molecule?
- Adamantane derivatives are typically functionalized via carboxamide coupling. For example, adamantane-1-carboxylic acid can be activated using EDCI/HOBt and coupled to amine-containing intermediates under inert conditions . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:acid) ensures high yields. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Key for confirming the adamantane moiety (distinct singlet at δ ~1.7 ppm for bridgehead protons) and fluorophenyl group (doublets in aromatic regions, J ~8–9 Hz for para-fluorine coupling) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 453.18 for C₂₃H₂₂FN₃O₂S).
- IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for the carboxamide and thieno-pyrazole ketone) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved across studies?
- Discrepancies arise from polymorphic forms or solvent impurities. For reproducible solubility profiles:
- Crystallization : Use controlled cooling rates (0.5–1°C/min) in ethanol/water mixtures to isolate stable polymorphs .
- DSC/TGA : Analyze thermal behavior to identify metastable phases .
- Hansen Solubility Parameters : Optimize solvent blends (e.g., DMSO:EtOH 7:3 v/v) to match the compound’s polarity .
Q. What in silico approaches are effective for predicting biological activity and SAR?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., EGFR), focusing on the fluorophenyl group’s role in hydrophobic pocket binding .
- QSAR Models : Train on datasets of pyrazole-adamantane analogs (e.g., IC₅₀ values against cancer cell lines) to correlate substituent electronegativity (fluorine vs. chlorine) with potency .
- MD Simulations : Assess stability of the carboxamide-kinase hydrogen bond network over 100-ns trajectories .
Q. How can conflicting cytotoxicity results in cell-based assays be addressed?
- Experimental Variables :
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized seeding densities (5,000 cells/well) .
- Serum Effects : Use serum-free media during compound exposure to avoid protein binding artifacts .
Methodological Challenges
Q. What strategies mitigate byproduct formation during the final coupling step?
- Activation Reagents : Replace EDCI with T3P® (propylphosphonic anhydride) to reduce racemization .
- Temperature Control : Maintain reactions at 0–4°C to suppress β-elimination of the thieno-pyrazole ketone .
- Byproduct Analysis : Use LC-MS to monitor intermediates (e.g., m/z 320.10 for hydrolyzed adamantane side product) .
Q. How can regioselectivity issues in thieno-pyrazole functionalization be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
